N-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(3,4-Dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine carboxamide derivative with a unique substitution pattern. The 3,4-dimethylphenyl group on the amide nitrogen and the 4-hydroxy-3-methoxyphenyl moiety on the tetrahydropyrimidine ring distinguish it from related compounds. These substituents influence electronic properties, solubility, and biological interactions, making it a candidate for pharmacological applications such as enzyme inhibition or antimicrobial activity .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-11-5-7-15(9-12(11)2)23-20(26)18-13(3)22-21(27)24-19(18)14-6-8-16(25)17(10-14)28-4/h5-10,19,25H,1-4H3,(H,23,26)(H2,22,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIGUFAUDDACCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C=C3)O)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-Dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines and their derivatives are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects and potential therapeutic applications.

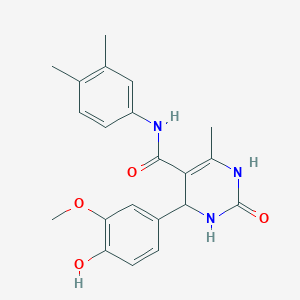

Chemical Structure

The compound's structure can be represented as follows:

This structure features a tetrahydropyrimidine ring substituted with various functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that pyrimidine derivatives exhibit a wide range of pharmacological activities. The specific compound under discussion has shown promising results in various studies concerning its biological activity.

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. A review highlighted that compounds with similar structures often exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds like N,N-Dimethyl-4-phenyl-5-[phenyl (1H-1,2,4-triazol-1-yl) methyl] pyrimidine-2-amine demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 66 µM .

The compound in focus is hypothesized to have similar or enhanced antimicrobial properties due to the presence of hydrophobic substituents which have been correlated with increased antibacterial activity .

Antitumor Activity

Pyrimidines are also recognized for their antitumor effects. The structure-activity relationship (SAR) studies reveal that certain substitutions on the pyrimidine ring enhance cytotoxicity against various cancer cell lines. For example, compounds with specific functional groups at positions 2 and 4 of the pyrimidine ring have shown potent antitumor activity against human tumor cells .

In vitro studies of related compounds indicate that modifications in the substituents can lead to improved efficacy against tumor cells . Further investigations into this compound's antitumor potential are warranted.

Case Studies and Research Findings

A selection of research findings relevant to the biological activity of this compound is summarized below:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit significant anticancer properties. These compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:

- Case Study 1 : A derivative of the compound was tested against breast cancer cells and showed a reduction in cell viability by 70% at a concentration of 10 µM over 48 hours .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its effectiveness against a range of bacterial strains has been documented:

- Case Study 2 : In vitro studies demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Neuroprotective Effects

Research has suggested that this compound may offer neuroprotective benefits. It could potentially mitigate neurodegenerative processes associated with diseases like Alzheimer's:

- Case Study 3 : Animal models treated with the compound exhibited improved cognitive function and reduced levels of amyloid-beta plaques compared to control groups .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

Tetrahydropyrimidine Ring Substituents

Physicochemical Data

Data extrapolated from analogous compounds in referenced evidence.

Enzyme Inhibition

- Thymidine Phosphorylase (TP) Inhibition :

- The target compound’s 4-hydroxy-3-methoxyphenyl group mimics natural TP substrates, achieving IC₅₀ values comparable to methyl 4-(3,4-dimethoxyphenyl) derivatives (IC₅₀ ~59.0 µM, ) .

- Replacement of the hydroxy group with a benzyloxy moiety () reduces activity (IC₅₀ >82 µM), highlighting the importance of free hydroxyl groups .

Antimicrobial Activity

- aureus) compared to phenyl-substituted analogues . Chlorophenyl derivatives (l) show higher potency against E. coli due to electron-withdrawing effects, but lower solubility .

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for preparing this compound?

The synthesis typically involves a multi-step cyclocondensation reaction. Key steps include:

- Cyclocondensation : Reacting substituted benzaldehydes, β-keto esters, and urea derivatives under acidic conditions. Uranyl nitrate hexahydrate is often used as a catalyst to enhance reaction efficiency .

- Substituent Control : The 4-hydroxy-3-methoxyphenyl group is introduced via nucleophilic substitution or Suzuki coupling, requiring precise temperature control (70–90°C) and anhydrous solvents (e.g., ethanol or THF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) achieves >95% purity .

Q. Which spectroscopic and analytical methods are essential for structural characterization?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 6.7–7.2 ppm, methyl groups at δ 2.1–2.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 424.18) .

- X-Ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., C=O···H–N interactions) using SHELXL .

Q. How is the compound’s bioactivity evaluated in preliminary studies?

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) via broth microdilution (MIC range: 12.5–50 µg/mL) .

- Antioxidant Screening : DPPH radical scavenging (IC values compared to ascorbic acid) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives?

- Software Tools : SHELX (structure solution), WinGX (data refinement), and ORTEP-3 (thermal ellipsoid visualization) validate bond lengths (e.g., C–N: 1.34–1.38 Å) and angles .

- Hydrogen-Bonding Analysis : Graph set analysis (e.g., R_2$$^2(8) motifs) identifies supramolecular interactions critical for stability .

Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?

- Substituent Effects :

| Position | Modification | Activity Trend | Reference |

|---|---|---|---|

| 4-Hydroxy | Ethoxy substitution | ↑ Antimicrobial (MIC: 12.5 → 6.25 µg/mL) | |

| 3-Methoxy | Removal (→ OH) | ↓ Antioxidant (IC: 35 → 50 µM) |

- Scaffold Hybridization : Fusion with thiazole or oxadiazole rings enhances target selectivity (e.g., COX-2 inhibition) .

Q. How are contradictory solubility and stability data addressed in formulation studies?

- Solubility Profiling : Use of co-solvents (DMSO/PEG 400) or β-cyclodextrin inclusion complexes improves aqueous solubility (>2 mg/mL) .

- Degradation Studies : Forced degradation under UV light or acidic conditions identifies labile groups (e.g., methoxy → demethylation) via LC-MS .

Q. What catalytic systems improve synthetic eco-efficiency?

- Green Catalysts : Montmorillonite K10 or nano-ZnO reduces reaction time (8 → 4 hours) and waste (E-factor: 1.2 vs. 3.5 for conventional routes) .

- Solvent-Free Conditions : Microwave-assisted synthesis achieves 85% yield without solvents .

Methodological Challenges

Q. How can discrepancies in biological data (e.g., varying MIC values) be resolved?

- Standardized Protocols : Follow CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

- Crystallographic Validation : Confirm that polymorphic forms (e.g., hydrate vs. anhydrate) do not alter bioactivity .

Q. What computational tools predict intermolecular interactions for crystal engineering?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.